(Z)-2-(2-(allylimino)-4-oxo-3-(phenylsulfonyl)thiazolidin-5-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-13-21-20-23(29(26,27)16-11-7-4-8-12-16)19(25)17(28-20)14-18(24)22-15-9-5-3-6-10-15/h2-12,17H,1,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHULJGPCPVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-(allylimino)-4-oxo-3-(phenylsulfonyl)thiazolidin-5-yl)-N-phenylacetamide is a novel compound with promising biological activities, particularly in the field of oncology and enzyme inhibition. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the thiazolidine family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The synthesis typically involves multi-step organic reactions that integrate various functional groups conducive to biological activity. The presence of the phenylsulfonyl and acetamide moieties enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidine-2,4-diones have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivatives exhibited GI50 values in the range of 1.10 µM to 10.00 µM, comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | GI50 (µM) | Reference Compound | Reference GI50 (µM) |
|---|---|---|---|---|
| 5j | A549 | 1.10 | Doxorubicin | 1.10 |
| 5b | Panc-1 | 1.20 | Doxorubicin | 1.40 |
| 5c | MCF-7 | 1.30 | - | - |
The mechanism of action involves inhibition of key signaling pathways associated with tumor growth, including EGFR and VEGFR pathways. Molecular docking studies suggest that the compound binds effectively to these receptors, forming multiple hydrogen bonds that stabilize the interaction .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against xanthine oxidase (XO), an enzyme involved in purine metabolism linked to hyperuricemia and gout. One study reported that a related thiazolidine derivative demonstrated an IC50 value of 3.56 μmol/L against XO, indicating significant inhibitory activity . This suggests that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is often linked to their structural features:
- Sulfonamide Group : Essential for enzyme inhibition.
- Acyclic Side Chains : Influence binding affinity and selectivity.
- Heterocyclic Ring : Impacts overall stability and reactivity.
Research indicates that modifications to these regions can enhance potency and selectivity against specific targets .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of thiazolidine derivatives:
- Thiazolidinone Derivatives : A study synthesized multiple derivatives, revealing that compounds with specific substitutions on the phenyl ring exhibited enhanced antiproliferative activity against cancer cell lines .
- Antimicrobial Activity : Other derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broader therapeutic potential beyond anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its allylimino and phenylsulfonyl substituents. Key comparisons with analogs include:
Substituent Analysis
Allylimino vs. This flexibility may improve binding to dynamic enzyme pockets.
Phenylsulfonyl vs. Thioxo or Chloro Groups :
- The phenylsulfonyl (C₆H₅-SO₂-) group at position 3 enhances electron-withdrawing effects and steric bulk compared to thioxo (S=) or chloro (Cl) substituents in analogs like 3-chloro-N-phenyl-phthalimide () or 2-thioxoacetamide derivatives (). This group may improve metabolic stability and target affinity .
Molecular Weight and Physicochemical Properties
- The molecular weight of the target compound is estimated at ~395 g/mol, higher than analogs like 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (341.4 g/mol, ) due to the phenylsulfonyl and allylimino groups.
- Melting points for thiazolidinone derivatives typically range between 147–207°C (), but data for the target compound is unreported. The phenylsulfonyl group may elevate melting points via improved crystal packing .
Comparative Data Table
N/R: Not reported in available sources.
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-2-(2-(allylimino)-4-oxo-3-(phenylsulfonyl)thiazolidin-5-yl)-N-phenylacetamide?
A multi-step approach is typically employed:
- Step 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene-water system under reflux (5–7 h) to synthesize intermediates like 2-azido-N-phenylacetamides .
- Step 2 : Use thiazolidinone-forming reactions, such as cyclization with mercaptoacetic acid or substituted aldehydes, to build the thiazolidin-4-one core .
- Step 3 : Introduce the phenylsulfonyl group via sulfonation at the 3-position of the thiazolidinone ring. Monitor reaction progress via TLC and purify intermediates via crystallization (ethanol) or column chromatography .
Q. How can the stereochemical configuration (Z/E) of the compound be confirmed experimentally?
X-ray crystallography is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing the molecular structure . For non-crystalline samples, employ NOESY NMR to detect spatial proximity of protons near the imino group, which distinguishes Z/E isomers .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization.
- ¹H/¹³C NMR : Verify structural integrity and detect solvent residues (e.g., DMF or ethyl acetate) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and predicted biological activity data?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or receptors). Compare binding energies of (Z)-isomer vs. (E)-isomer to explain activity discrepancies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the sulfonyl group in aqueous vs. lipid environments .
Q. What experimental design strategies optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. acetonitrile), reaction temperature (60–100°C), and catalyst loading (e.g., K₂CO₃) to identify optimal conditions .
- Continuous Flow Systems : Improve reproducibility by minimizing side reactions (e.g., hydrolysis of the allylimino group) .
Q. How can spectroscopic data contradictions (e.g., IR vs. NMR) be systematically addressed?
- IR Analysis : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups. Discrepancies may arise from hydration states; dry samples rigorously .
- NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly near the thiazolidinone ring .
Q. What methodologies validate the compound’s environmental stability and degradation pathways?
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 72 h. Analyze degradation products via LC-MS to identify labile groups (e.g., sulfonyl or acetamide bonds) .
- Photolysis Experiments : Expose to UV light (254 nm) and monitor degradation using HPLC with a photodiode array detector .
Structural and Mechanistic Questions
Q. How does the phenylsulfonyl group influence the compound’s electronic and steric properties?
- DFT Calculations : Perform B3LYP/6-31G(d) optimizations to map electron density around the sulfonyl group. The strong electron-withdrawing effect stabilizes the thiazolidinone ring but may sterically hinder interactions with hydrophobic protein pockets .
- X-ray Data : Compare bond lengths (C-S, S=O) with non-sulfonylated analogs to quantify electronic effects .
Q. What strategies differentiate the biological activity of this compound from structurally similar thiazolidinones?
- SAR Studies : Synthesize analogs with variations at the 3-(phenylsulfonyl) and 5-yl-acetamide positions. Test in vitro against target enzymes (e.g., α-glucosidase for hypoglycemic activity) .
- Pharmacophore Mapping : Use MOE or Phase to identify critical interaction sites (e.g., hydrogen bonding via the 4-oxo group) .
Methodological Resources
- Crystallography Tools : SHELX suite (structure refinement), WinGX (data processing), and SIR97 (direct methods for phase problem resolution) .
- Synthetic Protocols : Refer to validated procedures for thiazolidinone derivatives in Research on Chemical Intermediates and Journal of Applied Crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
